(E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
(E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by distinct substitutions at positions 1, 3, 7, and 8 of the purine core. The molecule features:
- 1,3-dimethyl groups on the purine ring, enhancing steric stability and modulating electronic properties.
- 7-ethyl substitution, which may influence lipophilicity and metabolic stability.
- 8-(4-methoxybenzylidene)hydrazinyl moiety, a planar aromatic system with a methoxy group capable of hydrogen bonding and π-π interactions.
Properties
IUPAC Name |
7-ethyl-8-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3/c1-5-23-13-14(21(2)17(25)22(3)15(13)24)19-16(23)20-18-10-11-6-8-12(26-4)9-7-11/h6-10H,5H2,1-4H3,(H,19,20)/b18-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWFNMIWPVFOJA-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NN=CC3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)OC)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-7-ethyl-8-(2-(4-methoxybenzylidene)hydrazinyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a compound belonging to the purine family, notable for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, enzyme inhibition, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The compound features a purine core structure with specific substituents that may influence its biological activity. The presence of the hydrazinyl and methoxybenzylidene groups is particularly significant for its interaction with biological macromolecules.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent:
- Cell Viability Assays : In vitro tests on various cancer cell lines (e.g., HepG2 and MCF-7) demonstrated that the compound exhibits significant cytotoxicity. For instance, it induced apoptosis in HepG2 cells with a notable increase in early and late apoptotic cells compared to controls .
- Mechanism of Action : Flow cytometry analyses revealed that the compound causes cell cycle arrest at the G0/G1 phase and increases caspase-3 activity, indicating its role in apoptosis induction. Specifically, caspase-3 activation was observed to be significantly higher in treated cells compared to untreated controls .
Enzyme Inhibition
The compound has shown promise as an inhibitor of various enzymes involved in cancer progression:
- Enzymatic Assays : Studies indicate that similar compounds within the purine series can inhibit key enzymes associated with tumor growth. For example, they may target pathways involving KRAS mutations and other oncogenic signals.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Ethyl and methoxybenzylidene substituents | Significant anticancer activity |
| 8-(sec-butyl)-1H-purine-2,6(3H,7H)-dione | sec-butyl group | Potential enzyme inhibition |
| 7-Benzyl-1H-purine-2,6(3H,7H)-dione | Benzyl substituent | Antitumor properties |
This table illustrates how variations in substituents can lead to differences in biological efficacy.
Case Studies
Several case studies have documented the biological activities of related compounds:
- Antitumor Efficacy : A study demonstrated that a structurally similar compound showed a significant reduction in cell viability across multiple cancer cell lines. The results indicated that these compounds could be developed further as potential therapeutic agents against cancers such as hepatocellular carcinoma .
- Caspase Activation : Another research effort focused on measuring caspase levels after treatment with purine derivatives. The findings indicated that compounds similar to this compound significantly activated apoptotic pathways through caspase activation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis
Key structural variations among similar compounds include modifications to the hydrazinyl side chain, alkyl groups at N1/N3/N7, and aromatic substituents. Below is a comparative analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
